STING-IN-7

Description

Properties

IUPAC Name |

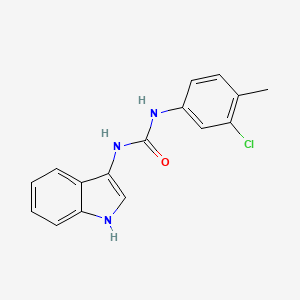

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAWUBPOSFYSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of the STING Inhibitor H-151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of H-151, a potent and selective covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. Given the limited information on a compound specifically named "STING-IN-7," this guide focuses on the well-characterized inhibitor H-151 as a representative molecule for understanding STING antagonism.

Core Mechanism of Action

H-151 is a small molecule inhibitor that potently and irreversibly antagonizes both human and murine STING.[1] Its primary mechanism of action involves the covalent modification of a specific cysteine residue within the transmembrane domain of the STING protein.[2][3][4]

Key aspects of H-151's mechanism of action include:

-

Covalent Binding: H-151 specifically targets and covalently binds to the cysteine residue at position 91 (Cys91) of the STING protein.[2][3][4]

-

Inhibition of Palmitoylation: This covalent modification of Cys91 sterically hinders and effectively blocks the palmitoylation of STING, a critical post-translational modification required for its activation.[2][5] Palmitoylation is essential for the subsequent clustering of STING oligomers in the Golgi apparatus.[6]

-

Disruption of Downstream Signaling: By preventing STING palmitoylation and clustering, H-151 inhibits the recruitment and activation of downstream signaling components, including TANK-binding kinase 1 (TBK1).[5][6] This, in turn, prevents the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of H-151 in various cellular assays.

Table 1: In Vitro IC50 Values for H-151

| Cell Line | Species | Assay Type | Stimulant | Measured Endpoint | IC50 Value | Reference(s) |

| Mouse Embryonic Fibroblasts (MEFs) | Murine | IFN-β Reporter | cGAMP | Luciferase Activity | ~138 nM | [7] |

| Bone Marrow-Derived Macrophages (BMDMs) | Murine | IFN-β Reporter | cGAMP | Luciferase Activity | ~109.6 nM | [7] |

| Human Foreskin Fibroblasts (HFFs) | Human | IFN-β Reporter | cGAMP | Luciferase Activity | ~134.4 nM | [7] |

| HEK293T cells expressing human STING | Human | IFN-β Reporter | cGAMP | Luciferase Activity | 1.04 µM | [7] |

| HEK293T cells expressing murine STING | Murine | IFN-β Reporter | cGAMP | Luciferase Activity | 0.82 µM | [7] |

| RAW264.7 cells | Murine | ELISA | rmCIRP | IFN-β Production | Dose-dependent reduction (57% at 1 µM, 74% at 2 µM) | [6] |

Signaling Pathways and Experimental Workflows

STING Signaling Pathway and Inhibition by H-151

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention by H-151.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. H-151 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating the STING Pathway: A Correction and In-Depth Guide to STING Modulators

A critical point of clarification for the research community: STING-IN-7 has been identified and characterized as a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway, not an agonist as is sometimes misreported. This technical guide will address this important distinction and provide a comprehensive overview of the discovery and function of STING modulators, with a focus on a representative STING agonist, given the initial query's interest in STING activation.

Initial research has revealed a significant discrepancy in the classification of this compound. Multiple sources confirm its role as a STING inhibitor, with a reported IC50 value of 11.5 nM, and that it functions by inhibiting the phosphorylation of STING, IRF3, and TBK1[1]. This guide will, therefore, pivot to provide the requested in-depth technical information on a well-characterized STING agonist , to align with the user's interest in STING pathway activation for research and drug development. We will also briefly touch upon the discovery and mechanism of STING inhibitors like this compound to provide a complete picture of STING modulation.

The STING Signaling Pathway: A Primer

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage and cancer.

Caption: The cGAS-STING signaling pathway.

Discovery and Synthesis of a Potent STING Agonist: A Case Study

Given the interest in STING activation, we will focus on a class of potent, non-cyclic dinucleotide (non-CDN) STING agonists that have been developed. These small molecules are of significant interest as they can overcome some of the delivery and stability challenges associated with natural CDN agonists.

Experimental Protocols

High-Throughput Screening (HTS) for STING Agonists:

-

Cell Line: A human monocytic cell line (e.g., THP-1) engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) promoter is utilized.

-

Compound Library Screening: The cells are treated with a diverse library of small molecules.

-

Hit Identification: Compounds that induce a significant increase in luciferase activity, indicating the activation of the STING pathway and subsequent interferon signaling, are identified as hits.

-

Secondary Screens: Hits are confirmed and prioritized through dose-response studies and cytotoxicity assays.

Synthesis of a Representative Non-CDN STING Agonist (General Scheme):

The synthesis of many non-CDN STING agonists often involves a multi-step process. A generalized synthetic workflow is presented below.

References

The Cellular Target and Mechanism of STING-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal viral infection or cellular damage. Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. STING-IN-7 has emerged as a potent inhibitor of this pathway, offering a valuable tool for research and potential drug development. This technical guide provides an in-depth analysis of the cellular target and mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Cellular Target: Direct Inhibition of STING

The primary cellular target of this compound is the STING protein itself. This compound acts as a potent inhibitor of STING signaling[1]. Its mechanism of action involves the direct suppression of STING activation, thereby preventing the initiation of the downstream inflammatory cascade.

Mechanism of Action

This compound exerts its inhibitory effect by preventing the phosphorylation of key proteins in the STING signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of STING, as well as the downstream signaling molecules TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3)[1]. This blockade of phosphorylation effectively halts the signal transduction that would normally lead to the production of type I interferons and other pro-inflammatory cytokines.

Quantitative Data

The potency of this compound as a STING inhibitor has been quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | STING | Cellular Assay | 11.5 | [1] |

Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following section outlines the general methodologies for key experiments used to characterize the inhibitory activity of this compound.

Western Blot for Phosphorylation of STING, TBK1, and IRF3

This protocol is a generalized procedure for detecting the phosphorylation status of STING pathway proteins in response to a STING agonist and the effect of this compound.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., THP-1 monocytes or BJ fibroblasts) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for a predetermined time (e.g., 3-6 hours) to induce STING pathway activation.

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3) overnight at 4°C.

-

Also, probe separate blots or strip and re-probe the same blot with antibodies against total STING, total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) to normalize for protein levels.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

7. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

-

Compare the levels of phosphorylated proteins in this compound treated cells to the vehicle-treated control to determine the extent of inhibition.

Conclusion

This compound is a potent and direct inhibitor of the STING protein. Its mechanism of action, involving the suppression of STING, TBK1, and IRF3 phosphorylation, effectively abrogates the downstream inflammatory signaling cascade. The quantitative data underscores its potential as a valuable chemical probe for studying the STING pathway and as a lead compound for the development of therapeutics for STING-driven autoimmune and inflammatory diseases. The provided experimental framework offers a basis for the further characterization of this compound and other novel STING inhibitors.

References

An In-Depth Technical Guide to the STING-IN-7 Binding Site on the STING Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor STING-IN-7 and the Stimulator of Interferon Genes (STING) protein. This document details the putative binding site, mechanism of action, available quantitative data, and the experimental protocols used to characterize this interaction.

Introduction to STING and this compound

The STING protein is a central mediator of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a critical target for therapeutic intervention.

This compound is a potent, covalent inhibitor of the STING protein. Its ability to modulate STING activity makes it a valuable tool for research and a potential starting point for the development of novel therapeutics for STING-driven diseases.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the ligand-binding domain of STING, which is a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

At the Golgi, STING undergoes palmitoylation, a crucial post-translational modification, which facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.

Caption: The canonical cGAS-STING signaling pathway.

This compound Binding Site and Mechanism of Action

While direct structural evidence for the this compound binding site is not yet publicly available, a substantial body of research on similar potent, covalent STING inhibitors, such as C-178, H-151, and GHN105, strongly indicates that this compound targets the Cysteine 91 (Cys91) residue.[1][2] This residue is located within the transmembrane domain of the STING protein.

The proposed mechanism of action for this compound involves the formation of a covalent bond with the thiol group of Cys91. This irreversible modification prevents the palmitoylation of STING at this site. Palmitoylation is an essential post-translational modification that occurs at the Golgi apparatus and is required for the oligomerization of STING and the subsequent recruitment and activation of the downstream kinase TBK1. By blocking palmitoylation, this compound effectively traps STING in an inactive state, thereby inhibiting the entire downstream signaling cascade.

Caption: Proposed mechanism of action for this compound.

Quantitative Binding Data

The potency of this compound has been determined through cellular assays. While a comprehensive set of binding parameters is not yet available in the public domain, the half-maximal inhibitory concentration (IC50) has been reported.

| Parameter | Value | Method |

| IC50 | 11.5 nM | IFN-β Reporter Assay in BJ cells |

Note: The IC50 value represents the concentration of this compound required to inhibit the STING-mediated cellular response by 50%. Further biophysical assays are required to determine the direct binding affinity (Kd).

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the binding of covalent inhibitors like this compound to the STING protein.

Identification of Covalent Binding Site by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific amino acid residue modified by a covalent inhibitor using mass spectrometry.

Objective: To determine the precise binding site of a covalent inhibitor on the STING protein.

Materials:

-

HEK293T cells expressing tagged (e.g., FLAG- or His-tagged) STING protein

-

Covalent inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Affinity purification beads (e.g., anti-FLAG M2 affinity gel)

-

Elution buffer (e.g., 3xFLAG peptide solution)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

C18 desalting columns

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Treatment and Lysis:

-

Culture HEK293T cells expressing tagged STING.

-

Treat the cells with the covalent inhibitor at a suitable concentration and for an appropriate duration. Include a vehicle-treated control (e.g., DMSO).

-

Harvest the cells and lyse them in lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Affinity Purification of STING:

-

Incubate the clarified lysate with affinity beads to capture the tagged STING protein.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the purified STING protein from the beads.

-

-

Sample Preparation for Mass Spectrometry:

-

Reduction and Alkylation: Reduce the disulfide bonds in the purified STING protein with DTT. Then, alkylate the free cysteine residues with IAA. This step is crucial to prevent the formation of artificial disulfide bonds.

-

In-solution or In-gel Digestion: Digest the protein into smaller peptides using trypsin.

-

Desalting: Desalt the resulting peptide mixture using C18 columns to remove contaminants that could interfere with mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the STING sequence using a proteomics search engine (e.g., Mascot, MaxQuant).

-

Specify the covalent modification by the inhibitor as a variable modification on cysteine residues.

-

The software will identify the peptide that has been modified by the inhibitor and pinpoint the exact cysteine residue to which it is attached based on the mass shift observed in the MS1 and MS/MS spectra.

-

References

An In-depth Technical Guide to the STING Inhibitor C-176 and its Effect on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide focuses on the well-characterized STING inhibitor, C-176. The originally requested topic, "STING-IN-7," did not yield specific information in publicly available scientific literature, suggesting it may be a hypothetical or very new compound. C-176 has been selected as a representative STING inhibitor to fulfill the detailed requirements of this guide.

Introduction to the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING orchestrates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective immune response.

The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic dsDNA. This interaction catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of IFN-I genes, most notably IFN-β. Concurrently, STING activation can also trigger the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines.[1]

Mechanism of Action of the STING Inhibitor C-176

C-176 is a potent and selective small-molecule inhibitor of mouse STING (mSTING).[2][3] It is a furan derivative that exerts its inhibitory effect through a covalent modification of the STING protein.[4]

Key aspects of C-176's mechanism of action include:

-

Covalent Targeting of Cys91: C-176 specifically and covalently binds to the cysteine residue at position 91 (Cys91) within the transmembrane domain of mSTING.[5][6]

-

Inhibition of Palmitoylation: The activation of STING is dependent on its palmitoylation, a post-translational modification where a palmitate group is attached to cysteine residues. This modification is crucial for the formation of STING multimers and their subsequent trafficking to the Golgi. C-176's covalent binding to Cys91 physically obstructs the palmitoylation of STING.[6][7]

-

Prevention of STING Clustering and Trafficking: By inhibiting palmitoylation, C-176 prevents the formation of STING clusters and their translocation from the ER to the Golgi apparatus. This sequestration of STING in a signaling-incompetent state is the primary mechanism of its inhibitory action.

It is important to note that C-176 is highly selective for mouse STING and does not effectively inhibit human STING (hSTING).[2][3] This specificity is attributed to differences in the amino acid sequence around the Cys91 residue between the two species.

Effect of C-176 on Downstream Signaling Pathways

By preventing the initial activation and trafficking of STING, C-176 effectively blocks all subsequent downstream signaling events. This leads to a significant reduction in the production of type I interferons and other inflammatory cytokines.

Inhibition of TBK1 and IRF3 Phosphorylation

A key step in the STING signaling cascade is the phosphorylation of TBK1 and its substrate, IRF3. As C-176 prevents the formation of the STING signaling platform at the Golgi, the recruitment and activation of TBK1 are abrogated. Consequently, the phosphorylation of IRF3 is significantly inhibited.[5]

Reduction of Type I Interferon Production

The ultimate outcome of the STING-TBK1-IRF3 signaling axis is the production of IFN-I, particularly IFN-β. By blocking this pathway at its inception, C-176 potently suppresses the induction of IFN-β.

Data Presentation

The following tables summarize the quantitative effects of C-176 on key readouts of STING pathway activation.

Table 1: Inhibitory Activity of C-176 on IFN-β Production

| Assay Type | Cell Line | Stimulant | IC50 of C-176 (µM) | Reference |

| IFN-β Luciferase Reporter | HEK293T | cGAMP | ~0.5 | [8] |

| Type I IFN Bioassay | BMDMs | cGAMP | ~0.2 | [8] |

Table 2: Effect of C-176 on STING-Mediated Protein Phosphorylation

| Protein Assayed | Cell Line | Stimulant | C-176 Concentration (µM) | Observed Effect | Reference |

| p-TBK1 (S172) | BMDMs | cGAMP | 1 | Significant reduction in phosphorylation | [8] |

| p-IRF3 (S396) | BMDMs | cGAMP | 1 | Significant reduction in phosphorylation | [5] |

| p-STING (S365) | BMDMs | mtDNA | 20 | Decreased protein levels of phosphorylated STING | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Western Blot for Phosphorylated IRF3 (p-IRF3)

This protocol describes the detection of phosphorylated IRF3 in cell lysates following STING activation and treatment with C-176.

Materials:

-

Cell culture reagents

-

STING agonist (e.g., 2'3'-cGAMP)

-

C-176

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against p-IRF3 (Ser396)

-

Primary antibody against total IRF3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., mouse bone marrow-derived macrophages - BMDMs) in 6-well plates. Pre-treat cells with various concentrations of C-176 for 1-2 hours. Stimulate the STING pathway by adding a STING agonist (e.g., 1-10 µg/mL of 2'3'-cGAMP) for 1-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p-IRF3 and anti-total IRF3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

ELISA for IFN-β Production

This protocol measures the amount of IFN-β secreted into the cell culture supernatant.

Materials:

-

Cell culture reagents

-

STING agonist (e.g., 2'3'-cGAMP)

-

C-176

-

Human IFN-β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Stop solution

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with C-176 and stimulate the STING pathway as described in the Western blot protocol. The incubation time for stimulation is typically longer, around 18-24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA:

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block with a blocking agent.

-

Add standards and samples (cell culture supernatants) to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of IFN-β in the samples.

Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation

This protocol is used to specifically detect the palmitoylation of STING.

Materials:

-

Cell lysates

-

N-ethylmaleimide (NEM) to block free thiols

-

Hydroxylamine (HAM) to cleave thioester bonds

-

Biotin-HPDP to label newly exposed thiols

-

Streptavidin beads for affinity purification

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Blocking of Free Thiols: Treat cell lysates with NEM to block all free cysteine residues.

-

Cleavage of Thioester Bonds: Treat the lysates with HAM to specifically cleave the thioester linkage of palmitoylated cysteines, exposing the thiol group. A control sample without HAM is included.

-

Biotinylation of Exposed Thiols: Label the newly exposed thiol groups with a thiol-reactive biotin probe, such as Biotin-HPDP.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated (i.e., previously palmitoylated) proteins.

-

Detection: Elute the captured proteins and analyze by Western blot using an anti-STING antibody. A signal in the HAM-treated sample, but not in the control, indicates that STING was palmitoylated.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The canonical cGAS-STING signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing C-176 activity.

Logical Relationship Diagram

Caption: Inhibitory mechanism of C-176 on the STING pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting STING with covalent small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of STING-IN-7 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and anti-tumor response. Dysregulation of the STING pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of STING-IN-7, a potent small molecule inhibitor of the STING pathway. We will explore its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its characterization, offering a valuable resource for researchers and drug development professionals in the field of immunology and inflammation.

Introduction to the STING Pathway

The innate immune system serves as the first line of defense against invading pathogens. A key signaling cascade in this system is the cGAS-STING pathway, which is activated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.

Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines orchestrate a robust immune response to clear the infection or cellular threat.

Given its central role in inflammation, the STING pathway is a compelling target for the development of therapeutics to treat autoimmune diseases such as systemic lupus erythematosus (SLE) and other inflammatory conditions where the pathway is aberrantly activated.

This compound: A Potent Inhibitor of the STING Pathway

This compound (also referred to as compound 21) is a small molecule inhibitor designed to suppress the STING signaling cascade.

Mechanism of Action

This compound exerts its inhibitory effect by blocking the phosphorylation of key signaling molecules in the STING pathway.[1][2][3][4] Specifically, it has been shown to inhibit the phosphorylation of STING itself, as well as the downstream kinases TBK1 and the transcription factor IRF3.[1][4] By preventing these phosphorylation events, this compound effectively halts the signaling cascade, leading to a reduction in the production of type I interferons and other inflammatory mediators.

Quantitative Data

The potency of this compound has been quantified, demonstrating its high affinity for its target.

| Parameter | Value | Description |

| IC50 | 11.5 nM | The half maximal inhibitory concentration against STING.[1][2][3][4] |

Signaling Pathways and Experimental Workflows

Visualizing the STING pathway and the experimental approach to validate inhibitors like this compound is crucial for a comprehensive understanding.

Caption: STING pathway and inhibition by this compound.

Caption: Western blot workflow for STING inhibition.

Key Experimental Protocols

The following protocols provide a framework for assessing the inhibitory activity of this compound on the STING pathway.

Cell Culture and Treatment

A human foreskin fibroblast cell line, such as BJ cells, can be used to investigate the effects of this compound.

-

Cell Seeding: Plate BJ cells in appropriate cell culture plates (e.g., 6-well plates for Western blotting) and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound at various concentrations (e.g., a dose-response ranging from 0.1 to 10 µM) or a vehicle control (such as DMSO) for 1 to 2 hours.

-

STING Pathway Activation: Following pre-treatment, stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (e.g., at a final concentration of 1-5 µg/mL), for a specified duration (e.g., 5.5 hours for BJ cells to assess phosphorylation).[4]

Western Blot Analysis for Phosphorylation of STING, TBK1, and IRF3

This protocol is designed to detect the phosphorylation status of key proteins in the STING signaling cascade.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1 (e.g., p-TBK1 at Ser172), and IRF3 (e.g., p-IRF3 at Ser396), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control to determine the relative level of inhibition.

Conclusion

This compound is a potent inhibitor of the STING signaling pathway, acting by preventing the phosphorylation of STING, TBK1, and IRF3. Its high potency, as indicated by its low nanomolar IC50 value, makes it a valuable research tool for studying the role of the STING pathway in various physiological and pathological processes. Furthermore, this compound and similar molecules hold therapeutic promise for the treatment of STING-driven autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for the further investigation and characterization of this compound and other novel STING inhibitors.

References

STING-IN-7: A Technical Guide for a Potent Chemical Probe of STING Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING (Stimulator of Interferon Genes) is a central adaptor protein in the innate immune system, playing a critical role in the detection of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The cGAS-STING pathway, upon activation, triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making STING a compelling target for therapeutic intervention. STING-IN-7 has emerged as a potent, small-molecule inhibitor of STING signaling, serving as a valuable chemical probe for elucidating the intricacies of this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.

Core Properties and Mechanism of Action

This compound, also identified as Compound 21 in its initial characterization, is a potent inhibitor of the STING signaling pathway with a reported half-maximal inhibitory concentration (IC50) of 11.5 nM.[1] Its primary mechanism of action involves the inhibition of the phosphorylation of key signaling molecules downstream of STING activation. Specifically, this compound has been shown to effectively block the phosphorylation of STING itself, as well as the downstream kinase TBK1 and the transcription factor IRF3.[1][2] This blockade prevents the nuclear translocation of IRF3 and the subsequent transcription of type I interferons and other inflammatory genes.

Chemical Structure

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Structure |

| This compound | 899947-07-0 | C23H18N2O2 | 354.40 | [Image of the chemical structure of this compound] |

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 11.5 nM | THP-1 reporter cell line (STING R232 knock-in) | 2',3'-cGAMP-induced IRF expression | [1] |

Further quantitative data, such as binding affinity (Kd) and EC50 values for cytokine inhibition, are not yet publicly available.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway and a general experimental workflow for evaluating STING inhibitors like this compound.

Experimental Protocols

Inhibition of STING, TBK1, and IRF3 Phosphorylation in BJ Cells

This protocol is adapted from the summary provided for this compound (Compound 21) and general western blotting procedures.[1][2]

a. Cell Culture and Treatment:

-

Culture human foreskin fibroblast (BJ) cells in appropriate growth medium until they reach 80-90% confluency in 6-well plates.

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with this compound at desired concentrations (e.g., 2-10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 5.5 hours.

b. Protein Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate the plates on ice for 15 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

c. Western Blotting:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

IRF-Inducible Reporter Assay in THP-1 Cells

This protocol is based on the characterization of this compound (Compound 21) in a THP-1 reporter cell line.[1]

a. Cell Culture and Plating:

-

Culture THP-1 cells that have been engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter (e.g., containing ISRE elements).

-

Differentiate the THP-1 monocytes into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate) if required by the specific reporter cell line protocol.

-

Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

b. Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in the appropriate assay medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a fixed concentration of 2'3'-cGAMP to activate the STING pathway.

c. Luciferase Assay:

-

Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

d. Data Analysis:

-

Normalize the luciferase signal to a control for cell viability if necessary (e.g., a constitutively expressed Renilla luciferase).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, 2'3'-cGAMP-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a valuable and potent chemical probe for investigating the STING signaling pathway. Its ability to inhibit the phosphorylation of key signaling components allows for the precise dissection of STING-mediated cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of innate immunity, autoimmune diseases, and inflammatory disorders. As with any chemical probe, it is recommended to use appropriate controls and to consider potential off-target effects in the interpretation of experimental results. Further characterization of this compound's binding kinetics and selectivity will undoubtedly enhance its utility as a tool for the scientific community.

References

The Structural Basis of STING Inhibition by STING-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Its role in various pathologies, including autoimmune diseases and cancer, has made it a prime target for therapeutic intervention. This technical guide delves into the structural and functional aspects of the interaction between the STING protein and a potent inhibitor, STING-IN-7. We provide a summary of the available quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Quantitative Data for this compound Interaction

The publicly available quantitative data for the interaction of this compound with the STING protein is currently limited. The primary reported value is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the biological activity of STING by 50%. Further biophysical characterization, such as the dissociation constant (Kd) from direct binding assays, and a co-crystal structure are not yet available in the public domain.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 11.5 nM | Not Specified | Inhibition of STING phosphorylation | [1] |

| Binding Affinity (Kd) | Not Publicly Available | - | - | - |

| Co-crystal Structure (PDB ID) | Not Publicly Available | - | - | - |

The STING Signaling Pathway and Inhibition by this compound

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), often from viral or bacterial pathogens, or from damaged host cells. This triggers the activation of cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[2][3][4] this compound is a potent inhibitor of this pathway, acting by preventing the phosphorylation of STING, TBK1, and IRF3.[1]

STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed, generalized protocols for key experiments to characterize the interaction between STING and its inhibitors. These protocols are based on established methodologies in the field and can be adapted for the specific study of this compound.

Recombinant Human STING (residues 139-379) Expression and Purification

This protocol describes the expression of the cytosolic domain of human STING in E. coli and its subsequent purification.

-

Cloning and Transformation:

-

Synthesize the cDNA encoding for human STING (residues 139-379) and clone it into a bacterial expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag and a Tobacco Etch Virus (TEV) protease cleavage site.

-

Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

-

-

Cell Lysis and Lysate Clarification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elute the His-tagged STING protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

-

His-tag Cleavage and Size-Exclusion Chromatography:

-

Dialyze the eluted protein against a buffer suitable for TEV protease activity (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

-

Add TEV protease and incubate overnight at 4°C to cleave the His-tag.

-

Remove the cleaved His-tag and TEV protease by passing the solution through a Ni-NTA column.

-

Further purify the STING protein by size-exclusion chromatography on a column pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Assess protein purity by SDS-PAGE.

-

In Vitro STING Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of an inhibitor to block STING-dependent activation of an interferon-stimulated response element (ISRE) driving the expression of a luciferase reporter gene.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

-

Co-transfect the cells with expression plasmids for human STING, an ISRE-luciferase reporter, and a constitutively expressed Renilla luciferase control plasmid (for normalization).

-

-

Inhibitor and Agonist Treatment:

-

After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, at a concentration that induces a robust reporter signal.

-

-

Luciferase Assay:

-

After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between an inhibitor and its target protein.

-

Sample Preparation:

-

Dialyze the purified STING protein and dissolve this compound in the same final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

Thoroughly degas both the protein and inhibitor solutions.

-

-

ITC Experiment:

-

Load the purified STING protein into the sample cell of the ITC instrument.

-

Load this compound into the injection syringe at a concentration 10-20 fold higher than the protein concentration.

-

Perform a series of small, sequential injections of this compound into the STING solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

X-ray Crystallography

Determining the co-crystal structure of STING in complex with this compound would provide atomic-level insights into the inhibitory mechanism.

-

Complex Formation and Crystallization:

-

Incubate the purified STING protein with a molar excess of this compound.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available crystallization screens.

-

Optimize promising crystallization conditions by varying the precipitant concentration, pH, and temperature.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known STING structure as a search model.

-

Build the model of the this compound complex into the electron density map and refine the structure.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel STING inhibitor.

Experimental workflow for STING inhibitor discovery and characterization.

Conclusion

This compound has emerged as a potent inhibitor of the STING signaling pathway, presenting a valuable tool for research and a potential starting point for the development of therapeutics for STING-driven diseases. While the initial characterization is promising, further investigation into its precise binding mode and affinity is crucial. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further elucidate the structural biology of the this compound interaction and to advance the development of novel STING modulators.

References

An In-depth Technical Guide to STING-IN-7 and its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. This guide provides a comprehensive overview of STING-IN-7, a molecule related to this pathway. Contrary to what its name might imply in some contexts, this compound is not an activator but a potent inhibitor of the STING pathway. This document will elucidate the mechanism of this compound, its inhibitory effects on cytokine production, and provide detailed experimental protocols for studying such effects.

This compound: A Potent Inhibitor of the STING Pathway

This compound has been identified as a potent inhibitor of the STING signaling pathway. It effectively blocks the crucial phosphorylation events of key signaling molecules within the cascade.

-

Mechanism of Action: this compound inhibits the phosphorylation of STING itself, as well as the downstream kinases TBK1 (TANK-binding kinase 1) and IRF3 (Interferon Regulatory Factor 3). The phosphorylation of these proteins is essential for the activation of the pathway and the subsequent transcription of genes encoding type I interferons and other cytokines.

-

Potency: this compound exhibits a high inhibitory potency with a reported half-maximal inhibitory concentration (IC50) of 11.5 nM.

Impact on Cytokine Production: An Inhibitory Effect

Table 1: Illustrative Data on the Inhibition of Cytokine Production by STING Inhibitors

| Inhibitor | Cytokine | Cell Type | Stimulant | Result | Reference |

| H-151 | IFN-β | THP-1 cells | cGAMP | Significant reduction in a dose-dependent manner | [1] |

| H-151 | TNF-α | Macrophages | IMQ | Reduced secretion | [2] |

| H-151 | IL-6 | Macrophages | IMQ | Reduced secretion | [2] |

| H-151 | IL-1β | RPE–choroid complex | CNV induction | Suppressed mRNA expression | [3] |

| C-176 | IFN-β | Mouse Model | CMA | Significant reduction in serum levels | [4] |

| C-176 | IL-6 | Mouse Model | CMA | Significant reduction in serum levels | [4] |

| C-176 | IL-1β | BV2 cells | Rotenone | Reduced mRNA expression | [5] |

| C-176 | TNF-α | BV2 cells | Rotenone | Reduced mRNA expression | [5] |

Note: This table presents data for the STING inhibitors H-151 and C-176 to illustrate the expected inhibitory effects on cytokine production. Specific quantitative data for this compound is not currently available in the cited literature.

Visualizing the STING Signaling Pathway and Experimental Workflow

To understand the context of this compound's inhibitory action, it is helpful to visualize the canonical STING activation pathway and the experimental workflow used to assess its inhibition.

Caption: Canonical STING signaling pathway. This compound inhibits this pathway.

Caption: Workflow for assessing STING inhibitor activity on cytokine production.

Detailed Experimental Protocols

The following is a detailed protocol for an in vitro assay to determine the inhibitory effect of a compound like this compound on STING-mediated cytokine production.

Protocol: In Vitro Inhibition of STING-Mediated Cytokine Production

1. Objective: To quantify the dose-dependent inhibition of STING agonist-induced cytokine production (e.g., IFN-β, TNF-α) by this compound in a relevant cell line.

2. Materials:

-

Cell Line: Human THP-1 monocytes or murine RAW 264.7 macrophages.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

STING Agonist: 2'3'-cGAMP (cyclic GMP-AMP).

-

Assay Plates: 96-well flat-bottom cell culture plates.

-

Reagents: Phosphate-Buffered Saline (PBS), Trypan Blue.

-

Cytokine Detection: ELISA kits for the specific cytokines of interest (e.g., human or mouse IFN-β, TNF-α).

-

Equipment: Cell culture incubator (37°C, 5% CO2), centrifuge, microplate reader.

3. Cell Seeding:

-

Culture the selected cell line according to standard protocols.

-

On the day of the experiment, harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere and stabilize overnight in the incubator.

4. Pre-treatment with this compound:

-

Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).

-

Include a "vehicle control" (DMSO only) and a "no treatment" control.

-

Carefully remove the old medium from the cells.

-

Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the appropriate wells.

-

Incubate the plate for 1-2 hours.

5. STING Pathway Stimulation:

-

Prepare a solution of 2'3'-cGAMP in culture medium at a concentration known to induce a robust cytokine response (e.g., a final concentration of 1-10 µg/mL).

-

Add the 2'3'-cGAMP solution to all wells except for the "unstimulated" control wells.

-

The final volume in each well should be 200 µL.

6. Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell line and the specific cytokine being measured.

7. Supernatant Collection:

-

After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.

8. Cytokine Quantification (ELISA):

-

Perform the ELISA for the target cytokines (e.g., IFN-β, TNF-α) according to the manufacturer's instructions.

-

Use the collected supernatants as the samples.

-

Generate a standard curve using the provided cytokine standards.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

9. Data Analysis:

-

Calculate the concentration of the cytokines in each sample using the standard curve.

-

Normalize the data by expressing the cytokine levels in the this compound treated wells as a percentage of the cytokine levels in the vehicle-treated, agonist-stimulated wells.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.

This comprehensive guide provides the necessary information for researchers and drug development professionals to understand and investigate the role of this compound as a STING pathway inhibitor and its subsequent impact on cytokine production. The provided protocols and diagrams offer a framework for the practical assessment of its inhibitory activity.

References

- 1. invivogen.com [invivogen.com]

- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Navigating the STING Pathway: A Technical Guide to the Preclinical Evaluation of STING-IN-7 in Autoimmune Models

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA has been implicated as a key driver in the pathogenesis of a variety of autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy.

This technical guide provides an in-depth overview of the preclinical evaluation of STING inhibitors in autoimmune models, with a focus on STING-IN-7, a potent inhibitor of the pathway. Although public domain data on the in vivo efficacy of this compound in autoimmune models is limited, this document will detail the established methodologies and experimental protocols for characterizing such a compound, present its known in vitro activity, and use illustrative data to guide researchers in this field.

Core Concepts: The cGAS-STING Signaling Pathway

The canonical STING signaling cascade is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS upon sensing cytosolic double-stranded DNA (dsDNA), to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.

Preclinical Evaluation of STING Inhibitors in Autoimmune Models

In Vitro Characterization

The initial assessment of a STING inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Key In Vitro Assays:

-

STING Reporter Assays: Cell lines engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an IRF3-inducible promoter are a primary tool. THP1-Dual™ cells, which express reporters for both IRF- and NF-κB-inducible pathways, are commonly used.

-

Phosphorylation Analysis: Western blotting is used to measure the phosphorylation status of key downstream signaling proteins, including STING itself, TBK1, and IRF3, in response to a STING agonist with and without the inhibitor.

-

Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) or multiplex assays are employed to quantify the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines in cell culture supernatants.

Table 1: In Vitro Potency of STING Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | STING | Biochemical Assay | 11.5 | [1] |

| H-151 | STING | IFN-β Reporter Assay | ~500 (human) | [2] |

| C-176 | STING | IFN-β Reporter Assay | ~280 (mouse) | [3] |

Note: Data for H-151 and C-176 are provided for comparative purposes. The assay conditions for the reported IC50 values may differ.

Experimental Protocol: In Vitro Inhibition of STING Signaling

-

Cell Culture: Culture THP1-Dual™ cells according to the manufacturer's instructions.

-

Compound Treatment: Plate the cells and pre-incubate with a dose range of this compound or vehicle control for 1-2 hours.

-

STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP.

-

Reporter Gene Assay: After 24 hours of incubation, measure the activity of the secreted reporter enzyme in the cell supernatant using a suitable substrate and a luminometer or spectrophotometer.

-

Western Blot Analysis: For phosphorylation analysis, lyse the cells at an earlier time point (e.g., 1-3 hours post-stimulation), separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3.

-

Cytokine Measurement: Collect cell culture supernatants and measure IFN-β concentrations using a commercially available ELISA kit.

In Vivo Autoimmune Models

To assess the therapeutic potential of a STING inhibitor, it is crucial to evaluate its efficacy in relevant animal models of autoimmune disease.

Commonly Used Mouse Models:

-

Trex1-Deficient (Trex1-/-) Mice: These mice lack the three prime repair exonuclease 1, leading to an accumulation of endogenous DNA in the cytoplasm, chronic STING activation, and a severe systemic autoimmune disease resembling Aicardi-Goutières syndrome.[2]

-

Systemic Lupus Erythematosus (SLE) Models: Various models are used to study SLE, including spontaneous models (e.g., MRL/lpr mice) and inducible models.[4] In some of these models, STING deficiency has been shown to ameliorate disease severity.[4]

Experimental Protocol: In Vivo Efficacy Study in Trex1-/- Mice

-

Animal Model: Use Trex1-/- mice and wild-type littermate controls.

-

Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency.

-

Monitoring: Monitor the animals for clinical signs of disease, such as weight loss, skin lesions, and general health.

-

Sample Collection: Collect blood samples at various time points to measure serum cytokine levels and autoantibody titers. At the end of the study, harvest tissues (e.g., spleen, lymph nodes, skin, and heart) for histopathological analysis and gene expression studies.

-

Endpoint Analysis:

-

Cytokine Profiling: Measure serum levels of IFN-α/β and other relevant cytokines using ELISA or multiplex assays.

-

Autoantibody Titers: Determine the levels of anti-nuclear antibodies (ANAs) and anti-dsDNA antibodies in the serum.

-

Histopathology: Assess tissue inflammation and damage by H&E staining of tissue sections.

-

Gene Expression: Analyze the expression of interferon-stimulated genes (ISGs) in tissues by RT-qPCR.

-

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a STING inhibitor is essential for optimizing its dosing regimen and ensuring adequate target engagement in vivo.

-

Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, half-life, and plasma concentration over time.

-

Pharmacodynamics (PD): This assesses the effect of the drug on its target. For a STING inhibitor, this could involve measuring the expression of interferon-stimulated genes (ISGs) in peripheral blood mononuclear cells (PBMCs) or tissues as a biomarker of target engagement.

Table 2: Hypothetical Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Unit |

| Pharmacokinetics | ||

| Bioavailability (Oral) | 30 | % |

| Tmax | 2 | hours |

| Cmax | 500 | ng/mL |

| Half-life (t1/2) | 8 | hours |

| Pharmacodynamics | ||

| Target Engagement (ISG56 expression) | > 80% inhibition at 4 hours post-dose | - |

Note: This data is illustrative and not based on published studies of this compound.

Conclusion

The inhibition of the STING pathway represents a highly promising therapeutic avenue for the treatment of a range of autoimmune diseases. This compound, with its potent in vitro activity, is an interesting tool compound for further investigation. A systematic preclinical evaluation, encompassing detailed in vitro characterization and in vivo testing in relevant autoimmune models, is necessary to validate its therapeutic potential. The experimental protocols and frameworks outlined in this guide provide a comprehensive approach for researchers and drug developers to advance our understanding of STING inhibitors and their potential to alleviate the burden of autoimmune disease. Further studies are warranted to fully elucidate the preclinical profile of this compound and similar compounds.

References

- 1. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING Signaling Promotes Inflammation in Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STING Implicated as Key Driver of Autoimmunity and Vascular Damage in Lupus - POCN [pocn.com]

Methodological & Application

Application Notes and Protocols for In Vivo STING Agonist Studies in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the STING (Stimulator of Interferon Genes) agonist, ADU-S100 (also known as MIW815), in preclinical in vivo mouse studies. Due to the limited public information on a compound specifically named "STING-IN-7," this document focuses on the well-characterized and widely used STING agonist ADU-S100 as a representative agent for activating the STING pathway in vivo.

Overview of STING Pathway Activation

The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. Agonists like ADU-S100 directly activate STING, promoting an anti-tumor immune response.

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway.

Quantitative Data Summary: ADU-S100 Dosage in Murine Tumor Models

The following table summarizes dosages and administration routes for ADU-S100 in various syngeneic mouse tumor models as reported in published studies.

| Mouse Model | Cell Line | Route of Administration | Dosage per Mouse | Dosing Schedule | Vehicle | Key Outcomes |

| Colon Carcinoma | CT26 | Intratumoral (IT) | 25 µg, 100 µg | 3 doses, 3 days apart | Not Specified | Delayed tumor growth and tumor regression at higher dose.[1] |

| Colon Carcinoma | CT26 | Intratumoral (IT) | 20 µg, 40 µg | On days 10 and 16 post-tumor implantation | PBS | Significant tumor suppression.[2] |

| Breast Cancer | 4T1 | Intratumoral (IT) | 50 µg | Every 2 days for the first week, then 30 µg | Saline | Potentiated anti-tumor response when combined with αTim-3.[3] |

| Melanoma | B16 | Intratumoral (IT) | 50 µg | Not Specified | Not Specified | Profound tumor regression and lasting systemic antigen-specific T cell immunity.[4] |

| Prostate Cancer | TRAMP-C2 | Intratumoral (IT) | 50 µg | Not Specified | Hank's Balanced Salt Solution (HBSS) | Delayed tumor growth and elimination in a significant percentage of mice when combined with cyto-IL-15.[5][6] |

| Breast Cancer | HER-2+ | Intratumoral (IT) | Not Specified | Not Specified | Not Specified | Induced HER-2-specific CD8+ T-cell priming and durable tumor clearance.[7] |

| Bone Cancer | LLC | Intraperitoneal (IP) | 20 mg/kg | 2 doses | Not Specified | Promoted a robust Type I Interferon response.[8] |

Experimental Protocols

Materials and Reagents

-

STING Agonist: ADU-S100 (MIW815)

-

Vehicle: Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Animals: 6-8 week old female BALB/c or C57BL/6 mice (strain should be appropriate for the tumor cell line)

-

Tumor Cells: Syngeneic tumor cell line (e.g., CT26, B16, 4T1)

-

Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anesthesia: Isoflurane or Ketamine/Xylazine cocktail

-

Syringes and Needles: Insulin syringes with 28-30G needles for injection, various sizes for other preparations.

-

Calipers: For tumor measurement

Experimental Workflow

Caption: A typical experimental workflow for in vivo STING agonist studies.

Detailed Methodologies

3.3.1. Tumor Cell Implantation

-

Culture tumor cells in appropriate media until they reach 70-80% confluency.

-

Harvest cells using trypsin and wash twice with sterile PBS or HBSS.

-

Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 2 x 10^6 cells/mL. Keep on ice.

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the right flank of each mouse.

-